5-Amino-3-chloro-2-methoxybenzoic acid
Description
5-Amino-3-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative with a methoxy group (-OCH₃) at position 2, a chlorine atom at position 3, and an amino group (-NH₂) at position 3.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
5-amino-3-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
CCCWVCSNMGVKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-2-methoxybenzoic acid typically involves the chlorination of 5-Amino-2-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitro group, if present, can be reduced back to the amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives like 5-amino-3-thio-2-methoxybenzoic acid.
Oxidation: Formation of 5-nitro-3-chloro-2-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro derivative.
Scientific Research Applications
5-Amino-3-chloro-2-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Indices
The following table summarizes key analogs, their substituent positions, and similarity indices derived from database comparisons (e.g., PubChem, Kanto Reagents):
Key Comparative Insights
Substituent Position Effects
- Chlorine Position: Moving the chlorine from position 5 (as in 4-amino-5-chloro-2-methoxybenzoic acid) to position 3 (target compound) alters electronic distribution.
- Amino Group Position: The 5-NH₂ group in the target compound versus 4-NH₂ in 7206-70-4 impacts hydrogen-bonding capabilities and solubility. Primary amines at position 5 may favor interactions with biological targets over position 4 .
Functional Group Variations
- Methoxy vs.
- Acetamido vs. Amino Groups: Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate (CAS 5043-79-8) introduces a bulkier acetamido group, which may sterically hinder reactions at position 3 compared to the target compound’s unsubstituted NH₂ .
Similarity Index Trends
- The highest similarity (0.96) is observed for 3,5-diamino-2-hydroxybenzoic acid, likely due to its dual amino groups enhancing resonance stabilization, akin to the target’s amino and methoxy substituents .
- Lower indices (e.g., 0.87 for 4-amino-5-chloro-2-methoxybenzoic acid) highlight the critical role of substituent positioning in defining molecular properties .
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